molecular formula C9H7N3O2 B3274615 5-Nitroquinolin-2-amine CAS No. 611231-10-8

5-Nitroquinolin-2-amine

Cat. No.: B3274615
CAS No.: 611231-10-8
M. Wt: 189.17 g/mol
InChI Key: GBNFEQLBVCUBTG-UHFFFAOYSA-N
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Description

5-Nitroquinolin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H7N3O2. It is a derivative of quinoline, a bicyclic aromatic compound that consists of a benzene ring fused to a pyridine ring. The nitro group at the 5-position and the amino group at the 2-position confer unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroquinolin-2-amine typically involves the nitration of quinoline derivatives followed by amination. One common method is the nitration of 2-aminoquinoline using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: 5-Aminoquinolin-2-amine.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Applications

Anticancer Properties
Research has highlighted the potential of 5-nitroquinolin-2-amine derivatives in combating cancer. The compound exhibits antiproliferative effects on various cancer cell lines, including human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells. The mechanism involves the induction of mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production, leading to inhibited cell proliferation .

Antimicrobial Activity
Studies have shown that this compound displays antimicrobial properties against a range of pathogens. Its derivatives have been evaluated for their efficacy against bacterial strains, suggesting potential applications in developing new antibiotics .

Chemical Synthesis

Building Block for Complex Molecules
this compound serves as a crucial intermediate in synthesizing more complex chemical structures. It is utilized in vicarious nucleophilic substitution reactions, allowing for the introduction of various functional groups into the quinoline framework . The ability to modify its structure enhances the development of new compounds with tailored properties.

Metal Complexes
The formation of metal complexes with this compound has been explored to enhance solubility and bioactivity. For instance, hybrids involving this compound have shown promising results in targeting multidrug-resistant cancer cells, indicating its potential in overcoming chemotherapy resistance .

Biological Studies

Mechanistic Insights
Research on this compound has provided insights into its biochemical interactions. The compound's nitro group is critical for its reactivity and interaction with biological targets, influencing its pharmacological profile . Studies utilizing techniques such as NMR spectroscopy and mass spectrometry have characterized its behavior in biological systems.

Case Studies

Study Focus Findings
Gurova et al. (2021)Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation through mitochondrial effects.
Lawrence et al. (2021)Synthesis TechniquesExplored vicarious nucleophilic substitution methods to modify nitroquinoline derivatives effectively .
Recent Metal Complex Study (2022)Drug ResistanceDeveloped metal complexes that showed selective toxicity against multidrug-resistant cancer cells .

Mechanism of Action

The mechanism of action of 5-Nitroquinolin-2-amine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The amino group allows for hydrogen bonding and other interactions with biological macromolecules, influencing its activity and specificity.

Comparison with Similar Compounds

    2-Aminoquinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    5-Nitroquinoline: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.

    5-Nitroisoquinoline: Contains a different ring structure, leading to variations in chemical and biological properties.

Uniqueness: 5-Nitroquinolin-2-amine is unique due to the presence of both the nitro and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of chemical modifications and applications in various fields.

Biological Activity

5-Nitroquinolin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant case studies, highlighting its potential as a therapeutic agent.

Chemical Structure and Properties

This compound is characterized by the presence of both a nitro group and an amino group, which contribute to its unique chemical reactivity and biological properties. The nitro group can undergo bioreduction to form reactive intermediates, while the amino group facilitates interactions with various biological macromolecules through hydrogen bonding.

The biological activity of this compound involves several mechanisms:

  • Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound enhances the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
  • Antimicrobial Activity : It has been identified as a precursor for developing bioactive molecules with potential antimicrobial properties. Its derivatives have shown efficacy against pathogens like Helicobacter pylori and Clostridium difficile .
  • Anticancer Properties : Research indicates that this compound derivatives may inhibit cell viability in cancer models. A comparative study found that among various quinoline derivatives, those containing the nitro group had enhanced cytotoxicity, particularly in the presence of copper ions .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
CytotoxicityInduces apoptosis in cancer cells; IC50 values indicate significant potency against various lines
AntimicrobialEffective against Helicobacter pylori and Clostridium difficile; potential for broad-spectrum use
AnticancerEnhanced efficacy noted with copper co-administration; structure-activity relationship studies support modifications for improved activity

Case Study: Anticancer Activity

A study comparing the cytotoxic effects of this compound with other quinoline derivatives demonstrated that it had an IC50 value significantly lower than many analogs, indicating higher potency. The study highlighted that the presence of copper ions further augmented its cytotoxic effects, suggesting a synergistic mechanism that warrants further investigation .

Case Study: Antimicrobial Efficacy

Another research effort focused on synthesizing analogs of this compound and evaluating their antimicrobial properties. The results showed promising activity against Clostridium difficile, with specific derivatives demonstrating enhanced efficacy due to structural modifications that improved binding interactions with bacterial targets .

Properties

IUPAC Name

5-nitroquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-9-5-4-6-7(11-9)2-1-3-8(6)12(13)14/h1-5H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNFEQLBVCUBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

450 mg (2.2 mmol) of 2-chloro-5-nitroquinoline, 10 ml of 25% ammonia water and 10 ml of THF are stirred in a pressure vessel for 8 hours at 120° C. The batch is diluted with NaCl solution and extracted with ethyl acetate. The combined organic phases are dried (Na2SO4) and concentrated by evaporation: 370 mg of product.
Quantity
450 mg
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reactant
Reaction Step One
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10 mL
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Quantity
10 mL
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reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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